molecular formula C9H13N3O2S B12187035 Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate

Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate

Cat. No.: B12187035
M. Wt: 227.29 g/mol
InChI Key: CDMVCUJRGZWXEC-UHFFFAOYSA-N
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Description

Nomenclature and IUPAC Classification

The systematic name Ethyl N-(4H,5H,6H,7H-thiazolo[5,4-C]pyridin-2-YL)carbamate follows IUPAC guidelines for fused heterocyclic systems. Breaking down the components:

  • Thiazolo[5,4-C]pyridine : Indicates a bicyclic system where a thiazole ring (a five-membered ring with nitrogen and sulfur at positions 1 and 3) is fused to a pyridine ring (a six-membered aromatic ring with one nitrogen). The fusion numbering [5,4-C] specifies that the thiazole's carbon 5 bonds to pyridine's carbon 4.
  • 4H,5H,6H,7H : Denotes partial saturation across positions 4–7 of the pyridine ring, creating a tetrahydro-pyridine moiety.
  • Ethyl carbamate : An ethyl ester derivative of carbamic acid (-NH-CO-OCH₂CH₃) attached to the thiazole nitrogen.

This nomenclature distinguishes it from related structures like tert-butyl N-(4H,5H,6H,thiazolo[4,5-c]pyridin-2-YL)carbamate (CAS 2059945-01-4), which differs in substituent position and alkyl group.

Structural Feature IUPAC Interpretation
Thiazole ring Positions 1 (N) and 3 (S)
Pyridine fusion [5,4-C] numbering
Saturation 4H,5H,6H,7H hydrogens
Substituent Ethyl carbamate at N-2

Historical Context in Heterocyclic Chemistry Research

The exploration of thiazolo-pyridine hybrids began in the late 20th century as researchers sought to combine the pharmacological profiles of thiazoles (known for antimicrobial activity) and pyridines (ubiquitous in natural products). Early work focused on fully aromatic systems, but the partial saturation introduced in compounds like Ethyl N-(4H,5H,6H,7H-thiazolo[5,4-C]pyridin-2-YL)carbamate emerged as a strategy to modulate bioavailability and metabolic stability.

Key milestones include:

  • 1990s : Development of synthetic routes for thiazolo[5,4-c]pyridine cores via cyclocondensation reactions, enabling systematic substitution studies.
  • 2000s : Discovery that ethyl carbamate derivatives exhibit enhanced kinase inhibition compared to methyl or phenyl analogs, spurring interest in this specific substituent.
  • 2010s–Present : Application in fragment-based drug design, where the compound serves as a rigid scaffold for targeting protein-protein interactions.

Properties

IUPAC Name

ethyl N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-2-14-9(13)12-8-11-6-3-4-10-5-7(6)15-8/h10H,2-5H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMVCUJRGZWXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)CNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Systems

Deep eutectic solvents (DES) have emerged as sustainable alternatives to volatile organic solvents. The L-proline:ethylene glycol (1:50) DES system enhances reaction rates and yields (20–75%) for thiazolo ring formation compared to traditional solvents like DMF or DMSO. DES’s high polarity and ability to stabilize charged intermediates are credited for these improvements.

Temperature and Catalysis

Microwave-assisted heating significantly reduces reaction times—from 24 hours to 1 hour—by enabling rapid and uniform energy transfer. Additionally, nano-SiO₂ (20 mol%) acts as a Lewis acid catalyst in MCRs, accelerating imine formation and cyclization steps.

Purification and Characterization

Ethyl N-(4H,5H,6H,7H-thiazolo[5,4-C]pyridin-2-YL)carbamate is typically isolated via precipitation by adding water to the reaction mixture, yielding pure product without chromatography. Characterization relies on:

  • ¹H/¹³C NMR : To confirm carbamate (-NHCOOEt) and thiazolo-proton environments.

  • HRMS : For molecular ion validation (C₁₁H₁₃N₃O₂S, [M+H]⁺ = 228.0804).

Comparative Analysis of Synthetic Methods

MethodConditionsYieldKey AdvantagesLimitations
DES-Mediated CyclocondensationL-proline:ethylene glycol, 130°C, 1 h75%Eco-friendly, rapidDTO degradation risks
Multi-Component ReactionEthanol, 80°C, nano-SiO₂~60%*One-pot, minimal purificationLimited substrate scope
High-Pressure Q-Tube15 bar, 120°C, 6 hN/AScalable, high atom economyRequires specialized equipment

*Estimated based on analogous reactions .

Scientific Research Applications

Anticonvulsant Properties

Research has indicated that thiazole-containing compounds exhibit anticonvulsant activity. For instance, derivatives of thiazole have been synthesized and tested for their ability to mitigate seizures in animal models. Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate may possess similar properties due to its structural similarity to other active thiazole derivatives that have shown effectiveness against seizures .

Anticancer Activity

Thiazole derivatives have been studied for their anticancer properties. Notably, compounds that incorporate thiazole moieties have demonstrated cytotoxic effects against various cancer cell lines. This compound could be explored for similar activities in future studies .

Toll-like Receptor Modulation

Compounds like this compound may act as agonists for Toll-like receptors (TLRs), which play a crucial role in the immune response. Agonists of TLR7 and TLR8 can enhance immune responses and are being investigated as vaccine adjuvants . This suggests potential applications in immunotherapy.

Kinase Inhibition

The compound may also exhibit kinase inhibitory activity similar to other thiazole derivatives that have been shown to inhibit specific kinases involved in cancer progression and other diseases . This aspect opens avenues for research into its role in targeted therapy.

Table 1: Summary of Research Findings on Thiazole Derivatives

Study ReferenceApplicationFindings
AnticonvulsantSeveral thiazole derivatives showed significant seizure protection in animal models.
AnticancerThiazole derivatives demonstrated cytotoxic effects against HepG-2 liver carcinoma cells.
Immune ResponseTLR agonists enhance Th1-driven immune responses; potential application as vaccine adjuvants.

Mechanism of Action

The mechanism of action of Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate involves its interaction with specific molecular targets. The thiazole and pyridine rings can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related analogs:

Compound Name Molecular Formula Substituents/Modifications Key Features Reference
Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-YL)carbamate C₉H₁₃N₃O₂S Ethyl carbamate Neutral, fused thiazolo-pyridine core
2-(4-Methylphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide C₁₂H₂₀Cl₂N₂O₂*2HBr 4-Methylphenyl, dihydrobromide salt Increased solubility due to ionic form; higher molecular weight (295.21)
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione C₁₆H₁₅N₅O₆S Nitrophenyl, aminothiazole, pyrimidine-dione Extended π-system; nitro group enhances crystallinity (mp: 206–208°C)
N-(5-Chloropyridin-2-yl)-... (Patent compound) Complex structure 5-Methyl-thiazolo-pyridine, chloropyridine Pharmaceutical intermediate; multi-step synthesis with protective groups

Key Observations :

  • Solubility : The dihydrobromide salt () exhibits higher aqueous solubility than the neutral carbamate () due to ionic interactions.
  • Thermal Stability : Compounds with electron-withdrawing groups (e.g., nitro in ) show higher melting points (>200°C) compared to alkyl-substituted analogs.
  • Synthetic Complexity: The patent compound () involves multi-step reactions (e.g., deprotection, coupling), contrasting with simpler carbamate syntheses (e.g., aqueous ethanol-mediated methods in ).
Spectroscopic and Analytical Data
Compound ¹H-NMR (δ, ppm) MS (ESI) Elemental Analysis (C/H/N) Reference
Ethyl N-(4H,5H,6H,7H-thiazolo[5,4-c]pyridin-2-YL)carbamate Not provided Not available Not reported
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-... (4f) 7.85 (d, J=8.8 Hz, 2H), 2.40 (s, 3H) [M+H]⁺ 406.0982 Calcd/FOUND: C 55.34/55.28; H 3.72/3.81; N 17.25/17.31
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-... (3a) 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H) [M+H]⁺ 403.1 Calcd/FOUND: C 62.61/62.82; H 3.75/3.84; N 20.86/21.04

Analytical Trends :

  • Aromatic protons in nitro- or chloro-substituted compounds () appear downfield (δ 7.4–8.1 ppm).

Biological Activity

Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate is a compound that has garnered attention due to its potential biological activities. Its molecular formula is C9H13N3O2SC_9H_{13}N_3O_2S and it has a molecular weight of approximately 227.28 g/mol . This compound is part of the thiazole family, which is known for various pharmacological properties including antimicrobial and anticancer activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. This compound may exhibit similar properties based on its structural analogs. For instance, compounds with thiazole rings have shown significant activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) indicates that modifications in the thiazole structure can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer properties of thiazole derivatives are well-documented. Studies have demonstrated that certain thiazole compounds can inhibit the proliferation of various cancer cell lines. For example, derivatives similar to ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL) have shown promising results against human tumor cell lines . The presence of specific substituents on the thiazole ring can significantly affect anticancer activity.

Case Studies

  • In Vitro Studies : In a study evaluating the anticancer activity of thiazole derivatives against Caco-2 and A549 cell lines, modifications to the thiazole structure resulted in varying degrees of cytotoxicity. Compounds with ethyl groups showed enhanced activity compared to their non-substituted counterparts .
  • Antimicrobial Efficacy : A recent investigation into novel thiazole derivatives revealed that certain compounds exhibited broad-spectrum antimicrobial activity against drug-resistant strains of bacteria and fungi. The incorporation of specific functional groups was critical in enhancing their efficacy .

Structure-Activity Relationships (SAR)

Understanding the SAR for this compound can provide insights into optimizing its biological activity. Key factors influencing its activity include:

  • Substituent Variations : The nature and position of substituents on the thiazole ring can significantly alter biological activity.
  • Hydrophobicity : Increased hydrophobicity often correlates with improved membrane permeability and bioavailability.
CompoundActivity TypeIC50 (µM)Reference
Ethyl N-(4H,...Anticancer31.9% (Caco-2)
Ethyl N-(4H,...AntimicrobialEffective against MRSA

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : A catalyst-free aqueous ethanol-mediated synthesis is effective for analogous carbamate derivatives, achieving yields up to 42% (e.g., via nucleophilic substitution or condensation reactions). Key parameters include solvent polarity (ethanol/water mixtures enhance solubility of intermediates) and temperature control (room temperature to 80°C). For regiochemical fidelity, steric and electronic effects of substituents on the thiazolo-pyridine core must be optimized .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm regiochemistry (e.g., δH 3.45–4.97 ppm for methylene protons in the thiazolo-pyridine ring) and HRMS for molecular ion validation ([M + H]+ calculated within ±0.3 ppm error). Purity can be assessed via HPLC (C18 columns, acetonitrile/water gradients) and elemental analysis .

Q. What purification strategies are recommended for isolating this carbamate derivative?

  • Methodological Answer : Flash chromatography (silica gel, 0–30% EtOAc/petrol gradients) effectively separates regioisomers. For stubborn impurities, recrystallization in ethanol/water mixtures (1:1 v/v) improves crystalline purity. Note that silyl-protected intermediates (e.g., tert-butyldimethylsilyl groups) may require TBAF-mediated deprotection .

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